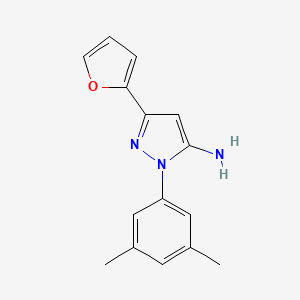
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea is a useful research compound. Its molecular formula is C33H30N4O3 and its molecular weight is 530.628. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis and characterization of new derivatives with potential biological activities. For instance, derivatives of diazepinones and pyrimidines have been synthesized and evaluated for antimicrobial and analgesic activities, demonstrating the compound's role in generating new pharmacologically active molecules (Tirlapur & Noubade, 2010).
Metal-Organic Frameworks (MOFs)
- In materials science, the urea-functionalized dicarboxylate linkers derived from similar compounds have been utilized to develop Metal-Organic Frameworks (MOFs) for gas adsorption applications. These MOFs show exceptional uptake of SO2 and NH3, highlighting their potential for environmental purification and gas storage applications (Glomb et al., 2017).
Anticancer Agents
- The compound's derivatives have been explored for their antiproliferative activities against various cancer cell lines. Research indicates that certain derivatives exhibit potent activities, outperforming reference standards such as sorafenib. This suggests the compound's framework is valuable for developing novel anticancer therapies (Lee et al., 2018).
Chemical Conversion of CO2
- The compound has also been employed in the design of MOFs for the efficient conversion of CO2 into valuable products, demonstrating its utility in addressing climate change and renewable energy challenges (Wei & Ye, 2019).
Synthesis of Heterocycles
- It serves as a precursor in the synthesis of complex heterocyclic compounds, such as 1,3-diazepines, indicating its significance in organic synthesis and the development of molecules with potential pharmacological properties (Fesenko et al., 2017).
properties
IUPAC Name |
1-(3-ethylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O3/c1-3-23-13-11-16-25(20-23)34-33(40)36-31-32(39)37(21-29(38)26-17-8-7-12-22(26)2)28-19-10-9-18-27(28)30(35-31)24-14-5-4-6-15-24/h4-20,31H,3,21H2,1-2H3,(H2,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRVLSDOAGOLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

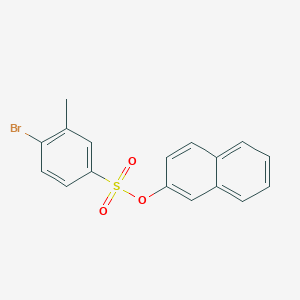

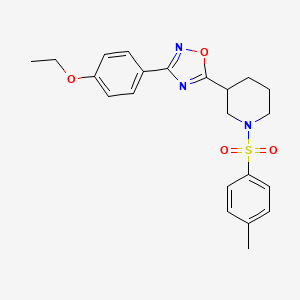

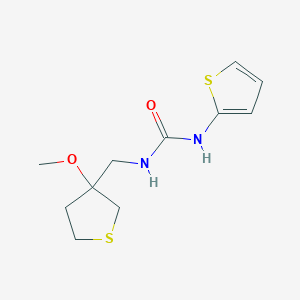
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2775927.png)
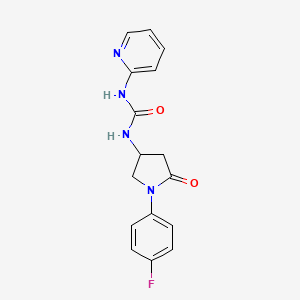

![[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol](/img/structure/B2775932.png)


![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2775935.png)
![5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775938.png)
